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Compound of Interest

Compound Name: 1,2-Azaborine

Cat. No.: B1258123 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the in vivo performance of 1,2-azaborine drug candidates against their

carbonaceous isosteres. The strategic replacement of a carbon-carbon (C-C) bond with a

boron-nitrogen (B-N) unit in aromatic rings has emerged as a promising strategy in medicinal

chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates.

This guide focuses on the in vivo data available for a Cyclin-Dependent Kinase 2 (CDK2)

inhibitor, which serves as a key case study for the potential of the 1,2-azaborine scaffold.

While the development of 1,2-azaborine-based PD-1/PD-L1 and HDAC inhibitors is an active

area of research, comparative in vivo data for these candidates is not yet publicly available.

Data Presentation: CDK2 Inhibitor Case Study
The following tables summarize the in vitro and in vivo data for the 1,2-azaborine-containing

CDK2 inhibitor (BN-3) and its all-carbon analogue (CC-3).

In Vitro Biological Activity
Compound Target IC50 (nM)

CC-3 CDK2 320

BN-3 CDK2 87[1]
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The 1,2-azaborine analog, BN-3, demonstrated a nearly four-fold increase in potency against

CDK2 compared to its carbonaceous counterpart, CC-3.[1]

In Vivo Pharmacokinetic Parameters in Male Sprague
Dawley Rats

Parameter CC-3 BN-3

Intravenous (IV) Administration

Dose (mg/kg) 1 1

CL (mL/min/kg) 45 25

t1/2 (h) 1.8 3.0

AUCiv (nMh) 774 1300

Oral (PO) Administration

Dose (mg/kg) 5 5

Cmax (nM) 692 746

Tmax (h) 0.5 1.5

AUCpo (nMh) 1100 2200

Bioavailability (F%) 28 34

CL: Clearance; t1/2: Terminal half-life; AUCiv: Area under the curve (intravenous); Cmax:

Maximum concentration; Tmax: Time to maximum concentration; AUCpo: Area under the curve

(oral); F: Bioavailability.

The in vivo pharmacokinetic study in Sprague Dawley rats revealed that BN-3 exhibits superior

properties compared to CC-3.[1] When administered intravenously, BN-3 showed lower

clearance and a longer terminal half-life.[1] Following oral administration, BN-3 resulted in a

two-fold increase in the area under the curve (AUCpo), indicating significantly higher systemic

exposure.[1] This improvement is attributed to a combination of lower clearance and enhanced

oral bioavailability.[1]
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Experimental Protocols
In Vivo Pharmacokinetic Study in Sprague Dawley Rats
The following is a representative protocol for determining the pharmacokinetic profiles of drug

candidates after intravenous and oral administration in rats.

1. Animal Model:

Male Sprague-Dawley rats, typically weighing 250-300g, are used.

Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free

access to food and water.

Rats are fasted overnight before dosing.

2. Drug Formulation and Administration:

Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO,

PEG400, and saline) to the desired concentration (e.g., 1 mg/mL). A single bolus dose is

administered via the tail vein.

Oral (PO): The compound is suspended in a vehicle such as 0.5% methylcellulose in water

to the desired concentration (e.g., 2 mg/mL). A single dose is administered by oral gavage.

3. Blood Sampling:

Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or

another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and

24 hours post-dose).

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

4. Sample Processing and Analysis:

Plasma is separated by centrifugation of the blood samples.

The concentration of the drug candidate in the plasma samples is quantified using a

validated analytical method, typically Liquid Chromatography with tandem Mass
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Spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

Pharmacokinetic parameters are calculated from the plasma concentration-time data using

non-compartmental analysis software (e.g., Phoenix WinNonlin).

Key parameters calculated include clearance (CL), terminal half-life (t1/2), area under the

curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and

oral bioavailability (F%).
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[https://www.benchchem.com/product/b1258123#comparative-in-vivo-profiling-of-1-2-
azaborine-drug-candidates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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